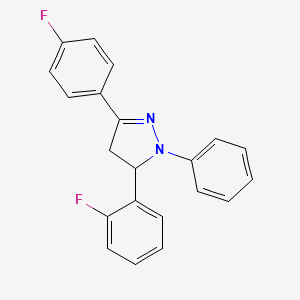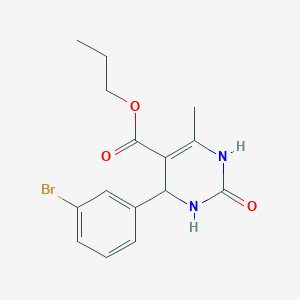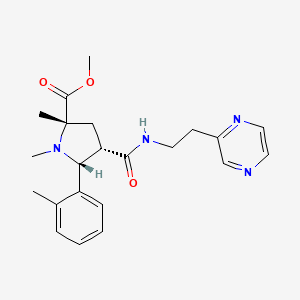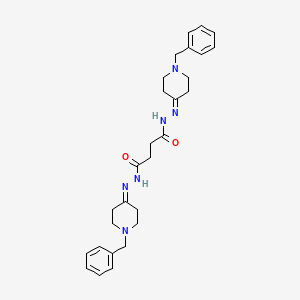
3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities. Dihydropyrazoles are known for their diverse pharmacological activities, making them of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, and phenylhydrazine with an α,β-unsaturated ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazole derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyrazole derivatives with enhanced aromaticity.
Reduction: Tetrahydropyrazole derivatives with increased hydrogenation.
Substitution: Compounds with varied functional groups replacing the fluorine atoms.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including inflammation and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-5-phenyl-2-phenyl-3,4-dihydropyrazole
- 3-(4-Fluorophenyl)-5-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole
- 3-(2-Chlorophenyl)-5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole
Uniqueness
3-(2-Fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole is unique due to the specific positioning of fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)17-6-2-1-3-7-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJLJSXCSNBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(5-chloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4907061.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4907080.png)
![N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4907084.png)
![2-methoxy-4-{2-[(2-phenylethyl)amino]propyl}phenol](/img/structure/B4907092.png)
![N-[2-(2-furyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4907110.png)
![ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4907115.png)
![2-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4907117.png)
![N-[3-(5-hydroxy-3-nitro-1-benzofuran-2-yl)propyl]acetamide](/img/structure/B4907123.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4907131.png)


![N-phenyl-N'-{4-[(phenylthio)methyl]phenyl}urea](/img/structure/B4907173.png)
![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4907188.png)
